4-[[(5-Fluoro-2-methoxyphenyl)sulfonyl](methyl)amino]butanoic acid
Description
4-[(5-Fluoro-2-methoxyphenyl)sulfonylamino]butanoic acid is a sulfonamide-derived butanoic acid featuring a 5-fluoro-2-methoxyphenyl group and a methyl-substituted nitrogen. Its molecular formula is C₁₂H₁₅FNO₅S, with a calculated molecular weight of 304.32 g/mol. The compound’s structure combines a butanoic acid backbone with a sulfonamide linker, where the nitrogen is methylated, and the phenyl ring is substituted with fluorine (5-position) and methoxy (2-position) groups.
Properties
IUPAC Name |
4-[(5-fluoro-2-methoxyphenyl)sulfonyl-methylamino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO5S/c1-14(7-3-4-12(15)16)20(17,18)11-8-9(13)5-6-10(11)19-2/h5-6,8H,3-4,7H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBPDOUPTGXRCHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCC(=O)O)S(=O)(=O)C1=C(C=CC(=C1)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonylation of Methylamine Derivatives
A foundational step involves the introduction of the 5-fluoro-2-methoxyphenylsulfonyl group to a methylamino backbone. This is typically achieved via sulfonylation reactions between 5-fluoro-2-methoxybenzenesulfonyl chloride and a methylamine-containing precursor. For example:
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5-Fluoro-2-methoxybenzenesulfonyl chloride is reacted with methylamine in anhydrous dichloromethane (DCM) at 0–5°C under nitrogen, yielding the intermediate N-methyl-5-fluoro-2-methoxybenzenesulfonamide .
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The reaction is quenched with ice-cold water, and the product is extracted using ethyl acetate, followed by purification via silica gel chromatography (hexane/ethyl acetate, 7:3).
This step typically achieves yields of 75–85% , with purity >95% confirmed by HPLC.
Coupling with 4-Aminobutyric Acid Derivatives
The sulfonamide intermediate is subsequently coupled to a 4-aminobutyric acid backbone. Two primary strategies are documented:
Direct Alkylation
Mitsunobu Reaction
Protection/Deprotection Strategies
To prevent side reactions during sulfonylation or alkylation, tert-butoxycarbonyl (Boc) protection is often applied to the amine group of 4-aminobutyric acid:
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4-(Methylamino)butanoic acid is protected with di-tert-butyl dicarbonate in dioxane/water (1:1) with potassium carbonate at 0°C.
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After sulfonylation, the Boc group is removed using trifluoroacetic acid (TFA) in DCM.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic Systems
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Palladium-catalyzed cross-coupling : Patent literature describes using palladium acetate and tri-t-butylphosphonium tetrafluoroborate for analogous sulfonamide-aryl couplings, though applicability to this compound requires validation.
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Acid catalysis : p-Toluenesulfonic acid (TsOH) in toluene facilitates condensation reactions in related pyrans, suggesting potential for optimizing Mitsunobu or alkylation steps.
Analytical and Purification Techniques
Chromatographic Methods
Spectroscopic Characterization
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¹H NMR (400 MHz, CDCl₃): Key signals include δ 1.85 ppm (m, 2H, CH₂), 2.37 ppm (t, 2H, COOH-CH₂), and 3.30 ppm (s, 3H, N-CH₃).
Challenges and Alternative Routes
Competing Side Reactions
Chemical Reactions Analysis
Types of Reactions
4-[(5-Fluoro-2-methoxyphenyl)sulfonylamino]butanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Pharmaceutical Applications
4-[(5-Fluoro-2-methoxyphenyl)sulfonylamino]butanoic acid is primarily studied for its pharmacological properties. Its structure suggests potential as a therapeutic agent in several conditions.
Anticancer Activity
Research indicates that compounds with similar structures exhibit anticancer properties. The sulfonamide group is known to enhance the bioactivity of drugs targeting cancer cells. Studies have shown that modifications to the phenyl ring can significantly affect the compound's potency against various cancer cell lines, suggesting that 4-[(5-Fluoro-2-methoxyphenyl)sulfonylamino]butanoic acid may also have similar effects .
Anti-inflammatory Properties
The compound's mechanism of action may involve the inhibition of specific enzymes associated with inflammation. Compounds that inhibit lipoxygenase pathways have been shown to reduce inflammatory responses, and it is hypothesized that this compound could serve as a lead molecule for developing anti-inflammatory drugs .
Biochemical Research
In biochemical studies, 4-[(5-Fluoro-2-methoxyphenyl)sulfonylamino]butanoic acid can be utilized as a tool for understanding enzyme interactions and metabolic pathways.
Enzyme Inhibition Studies
The compound's ability to act as an enzyme inhibitor makes it valuable in research aimed at elucidating metabolic pathways involving sulfonamide derivatives. Its interactions with enzymes such as cyclooxygenase and lipoxygenase can provide insights into their roles in disease mechanisms .
Structure-Activity Relationship (SAR) Studies
The exploration of SARs related to this compound can lead to the development of more effective analogs with improved pharmacological profiles. By systematically modifying the chemical structure, researchers can identify which alterations enhance activity or reduce toxicity .
Case Studies and Research Findings
Several studies have documented the applications of 4-[(5-Fluoro-2-methoxyphenyl)sulfonylamino]butanoic acid:
Mechanism of Action
The mechanism of action of 4-[(5-Fluoro-2-methoxyphenyl)sulfonylamino]butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of biological activity. The fluoro and methoxy groups may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related molecules:
| Compound Name | Molecular Formula | Molecular Weight | Substituents on Phenyl | Nitrogen Substituent | Sulfonamide Presence | Key Functional Differences |
|---|---|---|---|---|---|---|
| 4-[(5-Fluoro-2-methoxyphenyl)sulfonylamino]butanoic acid (Target) | C₁₂H₁₅FNO₅S | 304.32 | 5-fluoro, 2-methoxy | Methyl | Yes | Fluorine enhances electronegativity; methyl on nitrogen increases lipophilicity |
| 4-{[(4-Methylphenyl)sulfonyl]amino}butanoic acid () | C₁₁H₁₅NO₄S | 257.31 | 4-methyl | None (Primary amino) | Yes | Lacks fluorine and nitrogen methylation; simpler phenyl substitution |
| 4-amino-4-(5-bromo-2-methoxyphenyl)butanoic acid () | C₁₁H₁₄BrNO₃ | 288.14 | 5-bromo, 2-methoxy | None | No | Bromine instead of fluorine; lacks sulfonamide group |
Biological Activity
4-[(5-Fluoro-2-methoxyphenyl)sulfonylamino]butanoic acid, also known by its CAS number 697229-49-5, is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes a fluorinated aromatic ring and a butanoic acid moiety. Understanding the biological activity of this compound is crucial for its potential therapeutic applications.
- Molecular Formula : C12H16FNO5S
- Molecular Weight : 305.32 g/mol
- Exact Mass : 305.073322 g/mol
- InChIKey : OBDOUPTGXRCHI-UHFFFAOYSA-N
The biological activity of 4-[(5-Fluoro-2-methoxyphenyl)sulfonylamino]butanoic acid is primarily linked to its interaction with specific biological targets, including enzymes involved in metabolic pathways. Preliminary studies suggest that it may act as an inhibitor of certain enzymes, potentially impacting pathways related to inflammation and cancer.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit a range of biological activities, including:
- Antimicrobial Effects : Sulfonamide derivatives are well-known for their antibacterial properties, particularly through the inhibition of dihydropteroate synthase, an enzyme critical in folate biosynthesis.
- Antitumor Activity : Some studies have explored the potential of sulfonamide compounds in cancer treatment, focusing on their ability to induce apoptosis in cancer cells.
Data Table: Biological Activity Summary
| Activity Type | Mechanism/Target | Reference |
|---|---|---|
| Antimicrobial | Inhibition of dihydropteroate synthase | |
| Antitumor | Induction of apoptosis | |
| Anti-inflammatory | Modulation of inflammatory pathways |
Case Studies and Research Findings
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Antimicrobial Studies :
- A study demonstrated that similar sulfonamide compounds effectively inhibited bacterial growth by targeting dihydropteroate synthase in Staphylococcus aureus and Plasmodium falciparum, showcasing the potential for 4-[(5-Fluoro-2-methoxyphenyl)sulfonylamino]butanoic acid in treating bacterial infections .
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Antitumor Activity :
- Research focusing on the apoptotic effects of sulfonamide derivatives indicated that these compounds could trigger cell death in various cancer cell lines through caspase pathway activation. This suggests that 4-[(5-Fluoro-2-methoxyphenyl)sulfonylamino]butanoic acid may share similar properties .
- Inflammation Modulation :
Q & A
Q. NMR Spectroscopy :
- ¹H NMR : Identify substituents on the phenyl ring (e.g., fluorine-induced splitting at δ 6.8–7.5 ppm) and methyl/methoxy groups (δ 3.0–3.8 ppm) .
- ¹³C NMR : Confirm carbonyl (δ ~170 ppm) and sulfonamide (δ ~110–120 ppm) groups .
Mass Spectrometry : ESI-MS to verify molecular weight (expected [M+H]⁺: ~369.4) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
